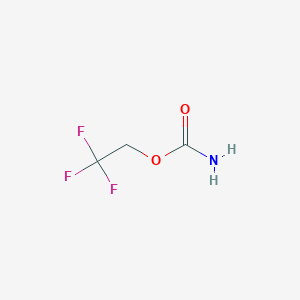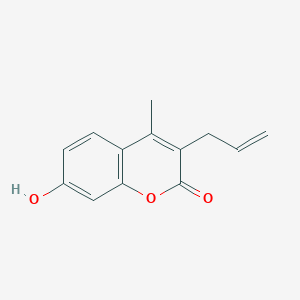
5-アミノ-1-ベンジル-1H-ピラゾール-4-カルボキサミド
説明
5-Amino-1-benzyl-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C11H12N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
科学的研究の応用
5-Amino-1-benzyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
Target of Action
The primary target of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in clinic . The compound also exhibits adenosine deaminase inhibitory potency .
Mode of Action
5-amino-1-benzyl-1H-pyrazole-4-carboxamide has been designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . It irreversibly binds to FGFR1 .
Biochemical Pathways
The aberrant activation of FGFRs plays a critical role in various cancers . The compound, by inhibiting FGFRs, can potentially disrupt the biochemical pathways that lead to cancer cell proliferation .
Pharmacokinetics
Its molecular weight is 21624 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It also strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .
生化学分析
Biochemical Properties
5-amino-1-benzyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as adenosine deaminase, which is involved in purine metabolism . Additionally, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can bind to proteins and alter their function, potentially leading to changes in cellular processes . The interactions between 5-amino-1-benzyl-1H-pyrazole-4-carboxamide and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells (MCF-7) by interfering with cell signaling pathways that regulate cell proliferation . Additionally, this compound can affect gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .
Molecular Mechanism
The molecular mechanism of action of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide involves several key processes. This compound exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression . For instance, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can inhibit the activity of adenosine deaminase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can activate or inhibit other enzymes by binding to allosteric sites, leading to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide, resulting in the formation of degradation products . In vitro and in vivo studies have demonstrated that long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and gene expression .
Dosage Effects in Animal Models
The effects of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. Research has shown that the effects of this compound vary with dosage, with low doses exhibiting minimal toxicity and high doses leading to adverse effects . For example, low doses of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide have been found to inhibit tumor growth in animal models without causing significant toxicity . Higher doses can lead to toxic effects, such as liver damage and alterations in blood chemistry .
Metabolic Pathways
5-amino-1-benzyl-1H-pyrazole-4-carboxamide is involved in several metabolic pathways, including those related to purine metabolism and amino acid synthesis . This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For instance, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can inhibit the activity of adenosine deaminase, resulting in the accumulation of adenosine and subsequent alterations in purine metabolism . Additionally, this compound can affect amino acid synthesis by interacting with enzymes involved in the biosynthesis of amino acids .
Transport and Distribution
The transport and distribution of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to enter cells and exert its effects . Once inside the cell, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can bind to proteins and other biomolecules, leading to its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to proteins .
Subcellular Localization
The subcellular localization of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can be directed to the nucleus by nuclear localization signals, allowing it to interact with transcription factors and influence gene expression . Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the benzyl and carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
5-Amino-1-benzyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: Lacks the benzyl group, which may affect its biological activity and chemical properties.
3-Amino-4-pyrazolecarboxamide: Another pyrazole derivative with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
5-Amino-1-benzyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the benzyl and carboxamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various fields .
特性
IUPAC Name |
5-amino-1-benzylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-10-9(11(13)16)6-14-15(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTZUUPRPOFTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429004 | |
| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56156-22-0 | |
| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)











